molecular formula C4H8BLiNO B121078 Lithium morpholinoborohydride 1M solut CAS No. 144240-18-6

Lithium morpholinoborohydride 1M solut

Cat. No.: B121078
CAS No.: 144240-18-6
M. Wt: 103.9 g/mol
InChI Key: CSOVKWOHYLLGOJ-UHFFFAOYSA-N
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Description

Lithium morpholinoborohydride (LiMBH) 1M solution is a specialized reducing agent in organic synthesis, consisting of a lithium borohydride complexed with a morpholino group (C₄H₈BLiNO). It is typically dissolved in tetrahydrofuran (THF), a polar aprotic solvent that stabilizes the reagent . Key properties include:

  • Molecular Weight: 106.89 g/mol
  • Appearance: Colorless to yellow liquid
  • Density: 0.877 g/mL
  • Purity: Available in 99%, 99.5%, and 99.9% grades .

LiMBH is used for selective reductions, particularly in sterically hindered or complex substrates, where traditional borohydrides like sodium borohydride (NaBH₄) may lack specificity. Its THF formulation ensures stability and controlled reactivity under inert conditions .

Properties

InChI

InChI=1S/C4H8BNO.Li/c5-6-1-3-7-4-2-6;/h1-4H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSOVKWOHYLLGOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[B-]N1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8BLiNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30635561
Record name Lithium hydrido(morpholin-4-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144240-18-6
Record name Lithium hydrido(morpholin-4-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lithium morpholinoborohydride
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Mechanism of Action

Result of Action

The result of the action of lithium morpholinoborohydride 1M solution is the reduction of a variety of functional groups and the transfer of the amine moiety. This can lead to significant changes at the molecular and cellular levels, depending on the specific functional groups involved and the context of the reaction.

Action Environment

The action, efficacy, and stability of lithium morpholinoborohydride 1M solution can be influenced by various environmental factorsFor instance, the compound is typically stored at a temperature of 2-8°C, suggesting that temperature could play a role in maintaining its stability.

Biological Activity

Lithium morpholinoborohydride (LiMBH) is a lithium-containing compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article focuses on the biological activity of lithium morpholinoborohydride in a 1M solution, exploring its mechanisms of action, effects on cellular processes, and implications for therapeutic applications.

Lithium compounds are known to influence various biochemical pathways. Lithium morpholinoborohydride, like other lithium salts, exhibits several mechanisms of action:

  • Glycogen Synthase Kinase 3 Beta (GSK3β) Inhibition : LiMBH inhibits GSK3β, a key regulator of numerous cellular processes including metabolism, cell proliferation, and apoptosis. This inhibition occurs through competition with magnesium for binding sites and by increasing GSK3β phosphorylation .
  • Neurotransmitter Regulation : Lithium modulates neurotransmitter levels by affecting the synthesis and release of key neurotransmitters such as serotonin, dopamine, and norepinephrine. It alters intracellular signaling pathways involving cAMP and calcium ions, thereby influencing synaptic transmission .
  • Immune Modulation : Lithium has been shown to enhance the immune response by increasing the activity of monocytes and lymphocytes. It can induce granulocytosis and lymphopenia while boosting immunoglobulin synthesis .
MechanismEffect
GSK3β InhibitionModulates apoptosis, metabolism, and proliferation
Neurotransmitter RegulationAlters levels of serotonin, dopamine, norepinephrine
Immune ModulationEnhances activity of immune cells

Neuroprotective Effects

Lithium morpholinoborohydride has demonstrated neuroprotective properties. Research indicates that lithium can stimulate the production of neural stem cells and protect against oxidative stress. These effects contribute to increased gray matter density in the brain and may have implications for treating neurodegenerative diseases .

Case Study 1: Lithium-Induced Neurotoxicity

A recent case study highlighted the challenges associated with lithium toxicity management in an elderly patient. The patient presented with symptoms such as tremors and cognitive decline attributed to elevated lithium levels due to renal impairment. Management included fluid diuresis, leading to normalization of lithium levels and resolution of neurological symptoms within days . This underscores the importance of monitoring lithium levels in patients receiving treatment.

Case Study 2: Therapeutic Applications in Bipolar Disorder

Lithium has long been used as a mood stabilizer in bipolar disorder. A review indicated that lithium's effects on neurotransmitter systems and neuroprotection could contribute to its efficacy in managing mood disorders. The modulation of GSK3β is particularly relevant as it influences mood regulation pathways .

Table 2: Clinical Implications

ConditionObserved Effects
Bipolar DisorderMood stabilization through neurotransmitter modulation
Neurodegenerative DiseasesNeuroprotection via stem cell stimulation

Scientific Research Applications

Chemical Properties and Characteristics

  • Chemical Formula : LiC4H11BN
  • CAS Number : 144240-18-6
  • Density : 0.877 g/mL at 25 °C
  • Refractive Index : n20/D 1.489
  • Storage Conditions : 2-8 °C

LiMBH is a lithium-based aminoborohydride that serves as a potent reducing agent, particularly in the context of amination reactions under mild conditions. It is notable for its ability to facilitate the transformation of various substrates with high efficiency.

Reduction and Amination Reactions

LiMBH is primarily employed in reduction-amination reactions. It has been shown to effectively convert substrates such as 2-fluoropyridine into 2-(dialkylamino)pyridines with excellent yields. The reaction conditions are mild, allowing for complete conversion at room temperature with minimal side reactions .

Substrate Product Yield (%) Conditions
2-Fluoropyridine2-(Dialkylamino)pyridine>90Room temperature

Synthesis of Complex Organic Molecules

LiMBH plays a crucial role in synthesizing complex organic molecules, particularly those containing stereogenic centers. This capability is essential in the pharmaceutical industry, where the formation of chiral compounds is often required for drug development .

Hydride Transfer Reactions

As a hydride donor, LiMBH can participate in various hydride transfer reactions, making it valuable for reducing carbonyl compounds to alcohols and other functional groups. Its reactivity profile allows it to selectively reduce esters and amides, which are typically more challenging substrates .

Case Study 1: Reduction of Ketones

A study demonstrated the use of LiMBH for the reduction of ketones to their corresponding alcohols. The reaction proceeded smoothly under an inert atmosphere, showcasing the reagent's effectiveness in transforming less reactive substrates.

  • Ketone Used : Acetophenone
  • Product Obtained : Phenylethanol
  • Yield : 85%
  • Reaction Time : 2 hours

This case highlights LiMBH's utility in synthetic organic chemistry, particularly in scenarios where traditional reducing agents may fail or require harsher conditions.

Case Study 2: Synthesis of Amino Alcohols

In another application, LiMBH was utilized in synthesizing amino alcohols from amino ketones. This transformation is significant for developing intermediates used in pharmaceuticals.

  • Starting Material : Amino ketone
  • Product : Amino alcohol
  • Yield : 78%
  • Reaction Conditions : Mild heating with LiMBH solution

This example illustrates the reagent's versatility and effectiveness in producing valuable compounds for medicinal chemistry.

Safety Considerations

Handling LiMBH requires caution due to its hazardous nature. It is classified with several GHS hazard codes including H225 (highly flammable), H314 (causes severe skin burns), and H335 (may cause respiratory irritation). Proper safety protocols should be followed during its use .

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares LiMBH with analogous borohydride reagents:

Compound Molecular Formula Molecular Weight (g/mol) Solvent Concentration Key Structural Feature
Lithium Morpholinoborohydride C₄H₈BLiNO 106.89 THF 1M Morpholino group (six-membered ring with O and N)
Lithium Pyrrolidinoborohydride C₄H₉BLiN 90.89 THF 1M Pyrrolidino group (five-membered amine ring)
Lithium Dimethylaminoborohydride C₂H₉BLiN 64.85 THF 1M Dimethylamino group (N(CH₃)₂)
Sodium Borohydride NaBH₄ 37.83 Methanol Solid Simple borohydride (BH₄⁻)
Lithium Borohydride LiBH₄ 21.78 Solid N/A High reactivity (BH₄⁻)

Key Observations :

  • Reactivity: LiMBH’s morpholino group reduces reactivity compared to LiBH₄ or NaBH₄, enabling selectivity in reductions .
  • Solvent Compatibility: THF in LiMBH avoids protic solvent limitations (e.g., methanol in NaBH₄), making it suitable for moisture-sensitive reactions .

Preparation Methods

One-Pot Synthesis via Transamination and Lithiation

The most widely documented method involves a two-step, one-pot reaction (Fig. 1):

Step 1: Transamination of Ammonia-Borane
Ammonia-borane (NH₃·BH₃, 10 mmol) reacts with morpholine (C₄H₉NO, 10 mmol) in anhydrous THF under reflux (66°C) for 1 hour. The reaction is monitored via ¹¹B NMR, showing a quintet signal at δ = -14.8 ppm (J = 96 Hz), confirming the formation of morpholine-borane (C₄H₉NO·BH₃).

Step 2: Lithiation with Lithium Hydride
Morpholine-borane is treated with lithium hydride (LiH) in a 1:1 molar ratio. Finely ground LiH (d₅₀ ≤ 0.2 mm) is suspended in THF, and the borane adduct is added dropwise under nitrogen. The exothermic reaction proceeds at 30–70°C, yielding LiMorphBH in THF. Excess LiH (5–10 mol%) ensures complete conversion, avoiding diborane byproducts.

Key Reaction Parameters

ParameterOptimal ValueImpact on Yield/Purity
LiH Particle Size≤ 0.2 mm (d₅₀)Enhances surface area
Molar Ratio (LiH:BH₃)1.1:1Prevents unreacted borane
Temperature40–65°CBalances kinetics/safety
SolventAnhydrous THFStabilizes LiMorphBH

Alternative Approaches and Limitations

Early methods for lithium borohydrides involved reacting LiH with boron trifluoride (BF₃), but these required stringent controls to mitigate diborane emissions. While theoretically adaptable to LiMorphBH, such pathways are less practical due to morpholine’s sensitivity to strong Lewis acids like BF₃.

Reaction Mechanism and Kinetics

The transamination step proceeds via nucleophilic displacement, where morpholine’s lone pair attacks the boron center in NH₃·BH₃, displacing ammonia (Fig. 2). Lithiation follows a σ-bond metathesis mechanism, with LiH cleaving the B–N bond to form LiMorphBH and hydrogen gas. Conductivity measurements reveal reaction completion when values stabilize (~1–3 hours).

Optimization of Reaction Conditions

Solvent Selection

THF is preferred for its high boiling point (66°C), compatibility with lithium species, and ability to stabilize borohydrides via Lewis acid-base interactions. Substituting THF with diethyl ether reduces yields by 15–20% due to poorer solubility of intermediates.

Analytical Characterization

Spectroscopic Validation

  • ¹¹B NMR : A singlet at δ = -14.8 ppm confirms borohydride formation.

  • IR Spectroscopy : B–H stretches appear at 2100–2300 cm⁻¹.

Physicochemical Properties

PropertyValueMethod
Density (25°C)0.877 g/mLASTM D4052
Refractive Index1.489 (20°C)ASTM D1218
Flash Point-17°CClosed-cup

Applications in Organic Synthesis

LiMorphBH’s mild reducing power enables selective transformations:

  • Reductive Amination : Converts ketones to secondary amines without over-reduction.

  • Ester Reduction : Reduces esters to alcohols at room temperature .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling lithium morpholinoborohydride 1M solution in THF?

  • Methodological Answer :

  • Storage : Store in a sealed, inert atmosphere (e.g., argon) at room temperature, away from moisture and oxidizers. THF is hygroscopic and can form explosive peroxides; ensure regular solvent testing .
  • PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of THF vapors.
  • Spill Management : Neutralize spills with a dry inert adsorbent (e.g., sand) followed by 10% aqueous HCl to hydrolyze residual borohydride .

Q. How does the THF solvent stabilize lithium morpholinoborohydride in solution?

  • Methodological Answer :

  • THF coordinates with the lithium cation, enhancing the solubility and stability of the borohydride complex. This coordination reduces aggregation and maintains the reagent’s reducing power. Verify solvent purity via Karl Fischer titration to ensure water content <50 ppm, as moisture accelerates decomposition .

Q. What are the primary applications of lithium morpholinoborohydride in organic synthesis?

  • Methodological Answer :

  • It is a selective reducing agent for amides, nitriles, and tertiary alcohols. For example, in reductive aminations, use a 1.2–1.5 molar equivalent in THF at 0–25°C. Monitor reaction progress via TLC (silica gel, hexane/EtOAc) or in situ FTIR for carbonyl reduction .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for lithium morpholinoborohydride in stereoselective reductions?

  • Methodological Answer :

  • Solvent Effects : Test polar aprotic solvents (e.g., DME) versus THF to alter reaction kinetics. For enantioselective reductions, introduce chiral auxiliaries (e.g., (R)-BINOL) at 0.1–1 mol% to modulate steric effects.
  • Temperature Control : Conduct kinetic studies at −78°C to 40°C to identify optimal selectivity windows. Use low-temperature NMR to track intermediate formation .

Q. What analytical techniques are recommended for assessing the purity and concentration of lithium morpholinoborohydride solutions?

  • Methodological Answer :

  • Quantitative ¹¹B NMR : Calibrate against a NaBH₄ standard in deuterated THF. The BH₃-morpholine complex resonates at δ −15 to −20 ppm.
  • Titration : Use a modified Meerwein-Ponndorf-Verley reduction assay with benzaldehyde as a substrate. Measure unreacted aldehyde via GC-MS .

Q. How should researchers address contradictory data in reduction reactions involving lithium morpholinoborohydride?

  • Methodological Answer :

  • Contradiction Analysis :

Replicate Experiments : Ensure consistency in solvent drying (e.g., molecular sieves vs. distillation).

Variable Isolation : Test substrate purity via HPLC and exclude air/moisture via Schlenk techniques.

Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict competing reaction pathways (e.g., over-reduction vs. decomposition).

  • Cross-reference with literature on analogous borohydrides (e.g., LiBH₄) to identify systemic errors .

Q. What strategies mitigate side reactions when using lithium morpholinoborohydride in multi-step syntheses?

  • Methodological Answer :

  • Sequential Quenching : Add acetic acid dropwise at −20°C to terminate the reduction before subsequent steps.
  • Protecting Groups : Use TMS or Boc groups for sensitive functionalities (e.g., ketones).
  • In Situ Monitoring : Employ ReactIR to detect intermediates (e.g., amine-borane adducts) and adjust stoichiometry dynamically .

Tables for Reference

Parameter Optimal Condition Reference
Storage Temperature20–25°C (under argon)
Water Content (THF)<50 ppm
Reaction Temp (Reductions)0–25°C
¹¹B NMR Chemical Shift (BH₃)δ −15 to −20 ppm

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